![molecular formula C18H18N4O7 B10906495 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10906495.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a trimethoxyphenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The trimethoxyphenyl group is then attached, and finally, the furan ring is incorporated.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of Trimethoxyphenyl Group: This step involves the reaction of the pyrazole derivative with a trimethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then reduced to the amine.
Formation of Furan Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the furan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, reduced amines, and oxidized furan derivatives .
Scientific Research Applications
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-4-nitro-1H-pyrazol-3-yl) (phenyl)methanone
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is unique due to its combination of a nitro-substituted pyrazole ring and a trimethoxyphenyl-substituted furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H18N4O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O7/c1-26-15-6-11(7-16(27-2)17(15)28-3)20-18(23)14-5-4-13(29-14)10-21-9-12(8-19-21)22(24)25/h4-9H,10H2,1-3H3,(H,20,23) |
InChI Key |
DHMGMTLERSSOOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



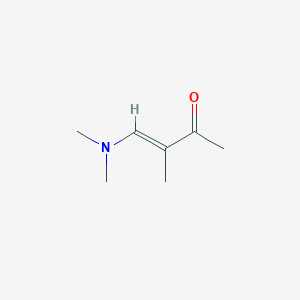
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)
![Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906428.png)
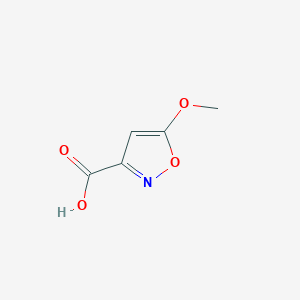
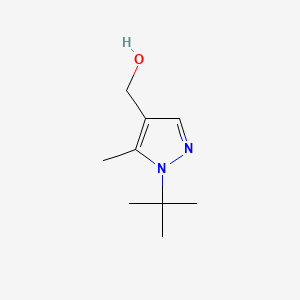
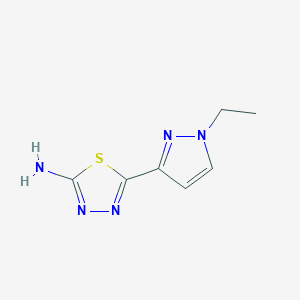
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B10906473.png)
![4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carboxamide](/img/structure/B10906478.png)
![Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906480.png)
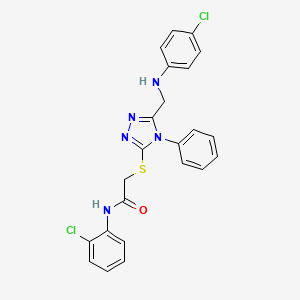
![[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10906487.png)
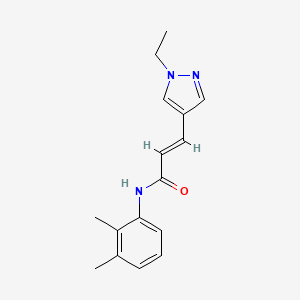
![N-[(furan-2-ylmethyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10906496.png)
